N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide
CAS No.: 938025-81-1
Cat. No.: VC21388729
Molecular Formula: C20H19NO5
Molecular Weight: 353.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938025-81-1 |
|---|---|
| Molecular Formula | C20H19NO5 |
| Molecular Weight | 353.4g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrochromen-6-yl]butanamide |
| Standard InChI | InChI=1S/C20H19NO5/c1-2-3-20(23)21-13-5-7-16-14(9-13)15(22)10-18(26-16)12-4-6-17-19(8-12)25-11-24-17/h4-9,18H,2-3,10-11H2,1H3,(H,21,23) |
| Standard InChI Key | ABQDZWQSMJGOCE-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCO4 |
Introduction
N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide is a synthetic organic compound that combines a benzodioxole moiety with a chromene structure. This compound is notable for its complex molecular architecture, which may confer unique chemical and biological properties. The synthesis of this compound typically involves multi-step organic reactions, as detailed in the EvitaChem product description for a similar compound, EVT-1334750.
Synthesis
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide involves several key steps, including the formation of the benzodioxole and chromene rings. Techniques such as refluxing in ethanol or using microwave-assisted synthesis may enhance efficiency, similar to methods used for related compounds.
Potential Applications
Compounds with similar structures, such as thiazine derivatives, are often explored for their biological properties, including antimicrobial and anticancer activities. While specific data on N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide is limited, its structural components suggest potential applications in medicinal chemistry.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume